
3-(2-Chloro-5-nitrophenoxy)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-5-nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-chloro-5-nitrophenol with pyrrolidine under suitable conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The pyrrolidine ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrrolidine ring.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the chloro group with other nucleophiles.
Substitution: Formation of alkylated or acylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-nitrophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific bioactive compound derived from this molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-5-nitrophenoxy)acetamide
- 3-(2-Chloro-5-nitrophenoxy)propylamine
- 3-(2-Chloro-5-nitrophenoxy)butanol
Uniqueness
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different substituents or ring systems, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C10H11ClN2O3 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
3-(2-chloro-5-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-2-1-7(13(14)15)5-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
Clave InChI |
FLXJWGYDAIBEMA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


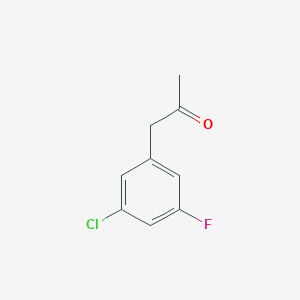
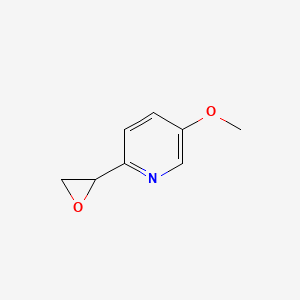
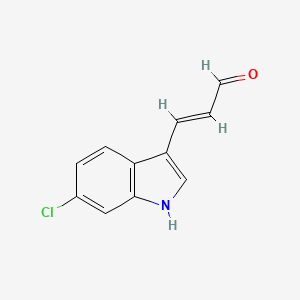
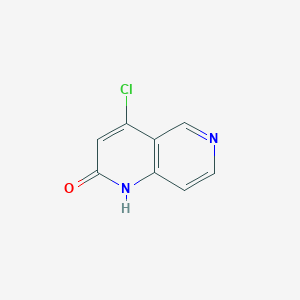
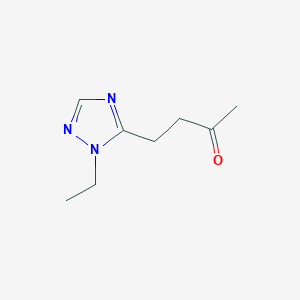

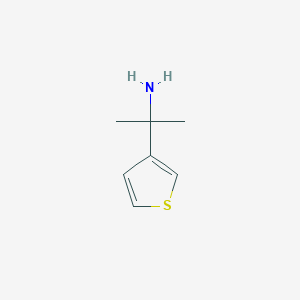
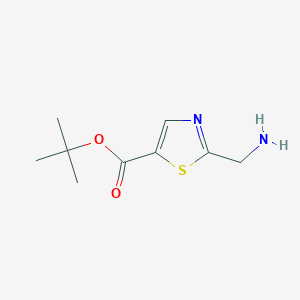


![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)


